molecular formula C15H11BrFN B13683530 2-(2-Bromo-5-fluorophenyl)-1-methylindole

2-(2-Bromo-5-fluorophenyl)-1-methylindole

Cat. No.: B13683530
M. Wt: 304.16 g/mol
InChI Key: UMCGWRYVTHBALD-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-fluorophenyl)-1-methylindole is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of bromine and fluorine atoms in the phenyl ring of this compound adds unique chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-fluorophenyl)-1-methylindole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-fluoroaniline and 1-methylindole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Procedure: The 2-bromo-5-fluoroaniline is first treated with the base to form the corresponding aniline derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-fluorophenyl)-1-methylindole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd/C) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products

    Substitution: Formation of substituted indoles with various functional groups.

    Oxidation: Formation of quinones or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Coupling: Formation of biaryl or alkyne derivatives.

Scientific Research Applications

2-(2-Bromo-5-fluorophenyl)-1-methylindole has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-fluorophenyl)-1-methylindole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-5-fluorophenyl)-1-methylindole stands out due to its unique combination of bromine and fluorine atoms in the phenyl ring, which imparts distinct electronic and steric properties. This makes it a versatile intermediate for various synthetic applications and a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C15H11BrFN

Molecular Weight

304.16 g/mol

IUPAC Name

2-(2-bromo-5-fluorophenyl)-1-methylindole

InChI

InChI=1S/C15H11BrFN/c1-18-14-5-3-2-4-10(14)8-15(18)12-9-11(17)6-7-13(12)16/h2-9H,1H3

InChI Key

UMCGWRYVTHBALD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=C(C=CC(=C3)F)Br

Origin of Product

United States

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